rac-(3R,4R)-4-bromooxan-3-ol
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Overview
Description
rac-(3R,4R)-4-bromooxan-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to an oxane ring, making it an interesting subject for chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-bromooxan-3-ol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method includes the 1,3-dipolar cycloaddition reaction, which has been used to synthesize similar compounds . This reaction involves the use of a dipolarophile and an achiral ylide precursor under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-bromooxan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
rac-(3R,4R)-4-bromooxan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-bromooxan-3-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
- rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
- rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
Uniqueness
rac-(3R,4R)-4-bromooxan-3-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C5H9BrO2 |
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Molecular Weight |
181.03 g/mol |
IUPAC Name |
(3R,4R)-4-bromooxan-3-ol |
InChI |
InChI=1S/C5H9BrO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
JWLSQYXLTZURJW-RFZPGFLSSA-N |
Isomeric SMILES |
C1COC[C@H]([C@@H]1Br)O |
Canonical SMILES |
C1COCC(C1Br)O |
Origin of Product |
United States |
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